

Spectroscopic Characterization of 2-Hydroxy-5-nitropyrimidine: A Predictive and Methodological Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-nitropyrimidine

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Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for **2-hydroxy-5-nitropyrimidine**. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in established spectroscopic principles and data from analogous pyrimidine and pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral features for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), but also detailed, field-proven experimental protocols for acquiring and validating this data. The guide emphasizes the critical role of tautomerism in interpreting the spectra and provides a robust framework for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Imperative for Spectroscopic Scrutiny

2-Hydroxy-5-nitropyrimidine is a substituted pyrimidine, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. The pyrimidine ring is a core component of nucleobases, vitamins, and a wide array of therapeutic agents. The introduction of a hydroxyl group and a potent electron-withdrawing nitro group onto this scaffold creates a molecule with significant potential for diverse chemical interactions and biological activity.

Accurate structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as NMR, IR, and MS provide the essential, non-destructive tools to elucidate molecular structure with high fidelity. This guide serves as a detailed roadmap for the spectroscopic characterization of **2-hydroxy-5-nitropyrimidine**, navigating the nuances of its chemical nature to provide a predictive yet scientifically rigorous analysis.

The Crucial Question of Tautomerism

A foundational consideration for any hydroxypyrimidine is the existence of keto-enol tautomerism. The position of the proton—either on the exocyclic oxygen (the "hydroxy" or "enol" form) or on a ring nitrogen (the "pyrimidinone" or "keto" form)—dramatically influences the molecule's electronic structure and, consequently, all of its spectroscopic signatures.^{[1][2]} Theoretical studies on the parent 2-hydroxypyrimidine suggest that while the hydroxy form may be favored in the gas phase, the equilibrium can be strongly shifted toward the more stable keto (pyrimidinone) form in polar solvents.^[2] For **2-hydroxy-5-nitropyrimidine**, this equilibrium between the 2-hydroxy and the 1H-pyrimidin-2-one forms is critical.

Given that most spectroscopic analyses for this type of molecule are conducted in polar solvents like DMSO- d_6 , it is anticipated that the 5-nitro-1H-pyrimidin-2-one tautomer will be the predominant, if not exclusive, species observed. All subsequent spectral predictions in this guide will be based on this more stable keto tautomer.

Caption: Tautomeric equilibrium of **2-hydroxy-5-nitropyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The predictions below are for the dominant 5-nitro-1H-pyrimidin-2-one tautomer, likely observed in a solvent such as DMSO- d_6 .

Predicted ^1H NMR Spectrum (400 MHz, DMSO- d_6)

The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region for the pyrimidine ring protons and a broad signal for the N-H proton.

- **H4/H6 Protons:** The two protons on the pyrimidine ring (H4 and H6) are chemically equivalent due to the plane of symmetry in the molecule. However, they will appear as a single, sharp singlet. The strong electron-withdrawing effect of the adjacent nitro group and the overall electron-deficient nature of the pyrimidine ring will shift this signal significantly downfield. A chemical shift in the range of δ 9.0 - 9.4 ppm is predicted.
- **N1-H Proton:** The proton on the N1 nitrogen will be observable. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet in the range of δ 11.0 - 13.0 ppm.

Predicted ^{13}C NMR Spectrum (100 MHz, DMSO- d_6)

The proton-decoupled ^{13}C NMR spectrum will provide insight into the carbon framework. Three distinct signals are expected.

- **C2 (Carbonyl Carbon):** This carbon is part of a carbonyl group in the predicted tautomer and will be the most downfield signal, expected around δ 160 - 165 ppm.
- **C5 (Nitro-substituted Carbon):** The carbon directly attached to the nitro group will be significantly deshielded, with a predicted chemical shift in the region of δ 145 - 150 ppm.
- **C4/C6 Carbons:** These two equivalent carbons, adjacent to the ring nitrogens and bonded to protons, will appear as a single peak. Their chemical shift is predicted to be in the range of δ 140 - 145 ppm.

Summary of Predicted NMR Data

Assignment	Predicted ^1H Chemical Shift (δ , ppm)	Multiplicity	Integration	Predicted ^{13}C Chemical Shift (δ , ppm)
H4 / H6	9.0 - 9.4	Singlet (s)	2H	140 - 145
N1-H	11.0 - 13.0	Broad Singlet (br s)	1H	-
C2	-	-	-	160 - 165
C5	-	-	-	145 - 150

Caption: Predicted NMR chemical shifts for the dominant tautomer.

Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-hydroxy-5-nitropyrimidine** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.
- **Shimming:** Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical solvent peak.
- **¹H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse experiment (e.g., zg30).
 - **Spectral Width:** ~16 ppm, centered around 8 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 2 seconds.
 - **Number of Scans:** 16 scans.
- **¹³C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
 - **Spectral Width:** ~220 ppm, centered around 110 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 5 seconds.
 - **Number of Scans:** 1024 scans (or more, depending on sample concentration).

- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift axis using the residual DMSO solvent peak (δ 2.50 for ^1H , δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is indispensable for identifying the functional groups present in a molecule. The spectrum of **2-hydroxy-5-nitropyrimidine** will be dominated by vibrations from the nitro group, the pyrimidinone ring, and the N-H bond.

Predicted IR Absorption Bands

- N-H Stretch: A broad absorption band is expected in the $3100\text{-}3300\text{ cm}^{-1}$ region, characteristic of the N-H stretching vibration in the pyrimidinone ring, likely broadened by hydrogen bonding in the solid state.
- C-H Stretch (Aromatic): A weaker absorption just above 3000 cm^{-1} will correspond to the C-H stretching of the pyrimidine ring protons.
- C=O Stretch (Amide/Lactam): A strong, sharp absorption band between $1650\text{-}1700\text{ cm}^{-1}$ is a key indicator of the C=O group in the dominant keto tautomer.[3]
- C=N and C=C Stretches: The pyrimidine ring will exhibit a series of medium to strong absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region due to the stretching vibrations of the C=C and C=N bonds.[3]
- NO₂ Asymmetric & Symmetric Stretches: The nitro group will produce two very strong and characteristic absorption bands. The asymmetric stretch is expected around $1520\text{-}1560\text{ cm}^{-1}$, and the symmetric stretch is expected around $1340\text{-}1380\text{ cm}^{-1}$.
- C-N Stretch: Vibrations corresponding to C-N bonds within the ring will appear in the $1200\text{-}1350\text{ cm}^{-1}$ range.[3]

Summary of Predicted IR Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Expected Intensity
N-H Stretch	3100 - 3300	Medium, Broad
Aromatic C-H Stretch	3000 - 3100	Weak
C=O Stretch	1650 - 1700	Strong, Sharp
C=C, C=N Ring Stretches	1450 - 1600	Medium to Strong
Asymmetric NO ₂ Stretch	1520 - 1560	Strong
Symmetric NO ₂ Stretch	1340 - 1380	Strong
C-N Stretch	1200 - 1350	Medium

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

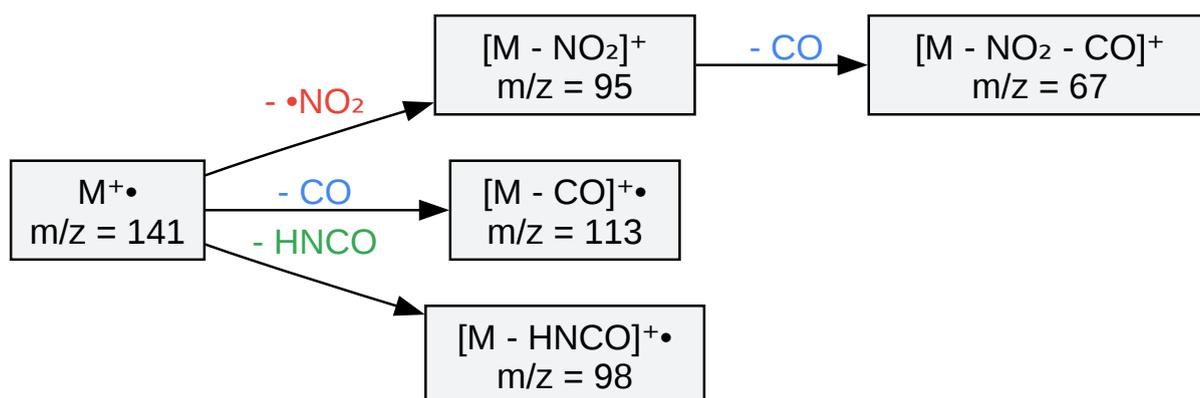
- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount (1-2 mg) of the solid **2-hydroxy-5-nitropyrimidine** powder onto the ATR crystal.
- Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
- Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns under ionization.

Predicted Mass Spectrum (Electron Ionization - EI)

- **Molecular Ion ($M^{+\bullet}$):** The molecular formula is $C_4H_3N_3O_3$. The nominal molecular weight is 141 g/mol. A strong molecular ion peak is expected at $m/z = 141$.
- **Key Fragmentation Pathways:** The fragmentation of pyrimidine derivatives often follows characteristic pathways.[4][5] For **2-hydroxy-5-nitropyrimidine**, the following fragmentation steps are plausible:
 - **Loss of NO_2 :** A primary fragmentation will likely be the loss of the nitro group ($\bullet NO_2$, 46 Da), leading to a significant fragment ion at $m/z = 95$.
 - **Loss of CO:** Following the pyrimidinone structure, the loss of carbon monoxide (CO, 28 Da) is a common pathway for uracil and its derivatives.[5] This could occur from the molecular ion ($m/z 141 \rightarrow m/z 113$) or from the $[M-NO_2]^+$ fragment ($m/z 95 \rightarrow m/z 67$).
 - **Loss of HNCO:** A retro-Diels-Alder type reaction or ring cleavage can lead to the elimination of isocyanic acid (HNCO, 43 Da) from the molecular ion, resulting in a fragment at $m/z = 98$.



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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
- GC Method:
 - Injector: Set to 250 °C.
 - Column: Use a standard non-polar column (e.g., DB-5ms).
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic analysis of **2-hydroxy-5-nitropyrimidine**. By understanding the pivotal role of tautomerism and leveraging data from analogous structures, we can anticipate the key features in its NMR, IR, and mass spectra with a high degree of confidence. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data. While these

predictions offer a robust starting point, they underscore the ultimate necessity of experimental verification to unequivocally confirm the structure and properties of this intriguing heterocyclic compound.

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